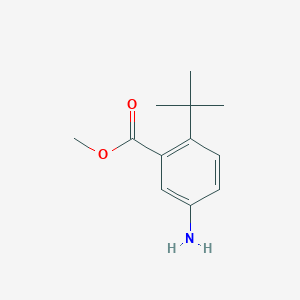

Methyl 5-amino-2-(tert-butyl)benzoate

概要

説明

Methyl 5-amino-2-(tert-butyl)benzoate: is an organic compound with the molecular formula C12H17NO2 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group and a tert-butyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions:

Esterification: The synthesis of methyl 5-amino-2-(tert-butyl)benzoate typically begins with the esterification of 5-amino-2-(tert-butyl)benzoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

化学反応の分析

Types of Reactions:

Oxidation: Methyl 5-amino-2-(tert-butyl)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides, resulting in the formation of substituted amines or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.

Major Products:

Oxidation: Quinones, oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amines, amides.

科学的研究の応用

Chemistry: Methyl 5-amino-2-(tert-butyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays. Its structural properties make it a useful tool for probing the activity of specific enzymes.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it suitable for use in coatings, adhesives, and other materials.

作用機序

The mechanism of action of methyl 5-amino-2-(tert-butyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cell surface receptors, influencing signal transduction pathways.

Proteins: The compound can bind to proteins, altering their conformation and function.

類似化合物との比較

Methyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of a tert-butyl group.

Methyl 5-amino-2-methylbenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

Methyl 5-amino-2-ethylbenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness: Methyl 5-amino-2-(tert-butyl)benzoate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

生物活性

Methyl 5-amino-2-(tert-butyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Benzoate Moiety : Provides a hydrophobic character, which is crucial for membrane permeability.

- Tert-butyl Group : Enhances lipophilicity, potentially increasing the compound's bioavailability.

The biological activity of this compound primarily relates to its role as a potential ligand for various receptors, including the Liver X Receptor (LXR). Research indicates that modifications in the benzoate structure can significantly influence agonistic activity in receptor assays. For instance, the introduction of a hydroxyl group at specific positions on the benzoate ring has been shown to enhance receptor binding and activation .

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

- Liver X Receptor Activation : Studies have shown that this compound can act as an agonist for LXR, which plays a critical role in lipid metabolism and cholesterol homeostasis. This is particularly relevant in the context of cardiovascular health .

- Anticancer Potential : The compound has been investigated for its ability to inhibit anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. The structural modifications of benzoic acid derivatives have been linked to enhanced binding affinities and selective cytotoxicity against cancer cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

LXR Agonism Study :

- A study evaluated the structure-activity relationship (SAR) of various tert-butyl benzoate analogs, revealing that certain modifications led to increased agonistic activity on LXR. The findings indicated that compounds like this compound could upregulate ABCA1 mRNA expression without elevating triglyceride levels in animal models .

-

Anticancer Activity Assessment :

- Another investigation focused on benzoic acid derivatives targeting Mcl-1 and Bfl-1 proteins. The study highlighted that compounds with specific substitutions exhibited potent binding affinities, leading to significant apoptosis in lymphoma cell lines. This suggests that this compound could be developed further as a therapeutic agent against cancers reliant on these survival proteins .

Data Summary Table

特性

IUPAC Name |

methyl 5-amino-2-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)10-6-5-8(13)7-9(10)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQVSNCSGLQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。